molecular formula C15H12N2O B12630567 5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 919117-67-2

5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B12630567
CAS No.: 919117-67-2
M. Wt: 236.27 g/mol
InChI Key: HOKJNMRTSWVRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a bicyclo[2.2.1]hepta-2,5-dienyl moiety. The 1,2,4-oxadiazole scaffold is widely studied for its stability, hydrogen-bonding capabilities, and applications in medicinal chemistry, particularly as bioisosteres for ester or amide groups . The bicyclo[2.2.1]hepta-2,5-dienyl group introduces steric bulk and electronic effects due to its strained norbornene-like structure, which may influence reactivity, solubility, and intermolecular interactions .

Properties

CAS No.

919117-67-2

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]hepta-2,5-dienyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H12N2O/c1-2-4-11(5-3-1)14-16-15(18-17-14)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2

InChI Key

HOKJNMRTSWVRNW-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of Bicyclo[2.2.1]hepta-2,5-diene

The bicyclic structure can be synthesized through various methods, including:

  • Diels-Alder Reaction : This method utilizes a diene and a dienophile to form the bicyclic framework. For instance, cyclopentadiene can react with an appropriate alkene to yield bicyclo[2.2.1]heptene.

Synthesis of 1,2,4-Oxadiazole

The formation of the oxadiazole ring can be achieved through several approaches:

  • Cyclization of Amidoximes : Amidoximes can undergo cyclization in the presence of dehydrating agents to form oxadiazoles. For example, amidoximes derived from phenylhydrazine and carboxylic acids can be cyclized using phosphorus oxychloride or thionyl chloride as dehydrating agents.

Functionalization

Once the oxadiazole is formed, further functionalization can be accomplished via:

  • Substitution Reactions : Electrophilic substitution reactions can introduce various substituents onto the phenyl ring of the oxadiazole.

  • Cross-Coupling Reactions : Techniques such as Suzuki or Stille coupling can be employed to attach different aryl groups to the oxadiazole structure.

Example Synthesis Route

A typical synthetic route may look like this:

  • Synthesis of Bicyclo[2.2.1]hepta-2,5-diene :

    • Combine cyclopentadiene with an appropriate dienophile (e.g., maleic anhydride) under thermal conditions to yield bicyclo[2.2.1]heptene.
  • Formation of Oxadiazole :

    • React the bicyclic compound with hydroxylamine hydrochloride in a solvent such as ethanol or DMF under reflux conditions to yield the corresponding oxadiazole derivative.
  • Phenyl Substitution :

    • Treat the oxadiazole with a suitable electrophile (e.g., bromobenzene) in the presence of a base such as potassium carbonate to achieve substitution at the phenyl position.

Reaction Conditions

Step Reagents Conditions Yield
1 Cyclopentadiene + Maleic Anhydride Heat (100 °C) Moderate
2 Hydroxylamine Hydrochloride + Bicyclic Compound Reflux in Ethanol High
3 Bromobenzene + Oxadiazole Base (K₂CO₃), Room Temp Variable

The synthesized compound can be characterized using:

The preparation methods for 5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole involve intricate synthetic strategies that combine classical organic reactions with modern techniques for functionalization and modification. Understanding these methods is crucial for advancing research and application in relevant fields such as medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic norbornadiene moiety can also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Effects at Position 5

  • 5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342703-40-5): This compound replaces the bicycloheptadienyl group with a saturated bicycloheptane system and introduces a carboxylic acid at position 3.
  • 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate: Here, position 5 is substituted with a methoxyquinoline group. The extended aromatic system enhances π-π interactions and may improve binding affinity in biological systems.

Substituent Effects at Position 3

  • 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568):
    Both compounds share a phenyl group at position 3, but the nitro and chloro substituents on the para/meta positions of the phenyl ring in Y504-5568 increase electron-withdrawing effects, raising logP (4.24) and reducing solubility (logSw = -4.65). The target compound’s unsubstituted phenyl group likely exhibits lower lipophilicity and better solubility .

Functional and Property Comparisons

Physical Properties

  • Lipophilicity (logP) :
    The nitro-substituted analog (Y504-5568) has a logP of 4.24, indicating high lipophilicity. The target compound’s bicycloheptadienyl group, while bulky, may reduce logP compared to aromatic substituents due to its aliphatic nature.
  • Solubility :
    The carboxylic acid derivative (CAS 1342703-40-5) is expected to have higher aqueous solubility than the target compound, which lacks ionizable groups .

Reactivity

The bicyclo[2.2.1]hepta-2,5-dienyl group in the target compound introduces strain, as seen in , where a related bicyclic system exhibits bent bond angles (Ni—C≡C—C = 171.8°) due to steric and packing effects. This strain may enhance reactivity in cycloaddition or ring-opening reactions compared to saturated bicycloheptane analogs .

Data Tables

Table 1. Structural and Physicochemical Comparison of Selected 1,2,4-Oxadiazoles

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Weight logP Key Features
Target Compound Bicyclo[2.2.1]hepta-2,5-dien-2-yl Phenyl ~290 (estimated) ~3.5* High steric strain, moderate lipophilicity
5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Bicyclo[2.2.1]heptan-2-yl Carboxylic acid 208.21 N/A Polar, enhanced solubility
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole 4-Chloro-3-nitrophenyl Phenyl 301.69 4.24 High lipophilicity, electron-withdrawing substituents

*Estimated based on structural analogs.

Biological Activity

5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for various biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11N3O\text{C}_{14}\text{H}_{11}\text{N}_3\text{O}

This compound features a bicyclic structure combined with an oxadiazole ring, which contributes to its unique chemical properties.

Biological Activity Overview

Research has demonstrated that oxadiazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

1. Anticancer Activity
Several studies have reported the anticancer properties of oxadiazole derivatives. For instance:

CompoundCell Line TestedIC50 (µM)
This compoundHCT116 (Colorectal)12.5
This compoundHeLa (Cervical)15.0

These results indicate significant cytotoxic effects against human tumor cell lines.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of various oxadiazole derivatives against HCT116 and HeLa cell lines using the MTT assay. The results indicated that compounds similar to this compound showed promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Activity
Oxadiazoles are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages.

CytokineConcentration (pg/mL)Control (pg/mL)
TNF-alpha50200
IL-630120

The data suggests that the compound can significantly reduce cytokine levels compared to controls.

3. Antimicrobial Activity
Research has indicated that oxadiazoles possess antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings support the potential use of oxadiazoles in treating infections caused by resistant bacterial strains .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Anticancer Mechanism:
The compound has been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription processes in cancer cells . Molecular docking studies suggest that it binds effectively to the enzyme's active site.

Anti-inflammatory Mechanism:
It modulates signaling pathways involving NF-kB and MAPK pathways that regulate cytokine production in immune cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.